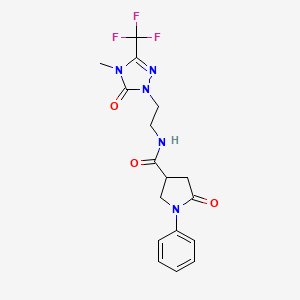

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Description

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a heterocyclic compound featuring a 1,2,4-triazolinone core fused with a pyrrolidine carboxamide moiety. This structural complexity suggests applications in agrochemical or pharmaceutical contexts, particularly given the prevalence of trifluoromethylated triazolinones in herbicidal agents (e.g., carfentrazone-ethyl) and bioactive molecules . The compound’s synthesis likely involves multi-step heterocyclic condensation, as seen in analogous triazolinone derivatives, followed by carboxamide coupling . X-ray crystallography (e.g., SHELX-based refinement) may be employed for structural validation, given the precision required for stereochemical assignments in such polycyclic systems .

Properties

IUPAC Name |

N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N5O3/c1-23-15(17(18,19)20)22-25(16(23)28)8-7-21-14(27)11-9-13(26)24(10-11)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSIJZYFAKLUKOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CCNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic compound belonging to the class of triazole derivatives. These compounds are recognized for their diverse biological activities, which make them significant in medicinal chemistry and drug development. This article explores the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 398.386 g/mol. It features a triazole ring, a trifluoromethyl group that enhances lipophilicity, and a pyrrolidine structure which contributes to its biological interactions .

The mechanism of action for this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. The presence of the trifluoromethyl group increases the binding affinity and selectivity towards biological targets .

Biological Activity

Research has demonstrated that this compound exhibits a range of biological activities:

Antimicrobial Activity

Triazole derivatives are well-known for their antimicrobial properties. Studies have indicated that compounds with similar structures show significant activity against various bacterial strains and fungi .

Anticancer Potential

The compound has been evaluated for its cytotoxic effects against several cancer cell lines. For instance:

- MCF7 (Breast Cancer) : IC50 values indicating effective growth inhibition.

- A549 (Lung Cancer) : Demonstrated significant antiproliferative effects.

The following table summarizes key findings related to its anticancer activity:

Case Studies

Several studies have focused on the synthesis and evaluation of compounds similar to this compound. For example:

- Demirayak et al. explored triazole derivatives and reported promising anticancer activities against various cell lines with IC50 values comparable to established chemotherapeutics .

- Wei et al. synthesized ethyl derivatives that displayed significant cytotoxicity against A549 cells with IC50 values as low as 26 µM .

Safety and Toxicology

While the biological activities are promising, safety profiles must be established through comprehensive toxicological studies. Initial assessments suggest moderate toxicity levels; however, further investigations are necessary to fully understand the safety implications for therapeutic use .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a triazole ring and a pyrrolidine structure, contributing to its unique reactivity and biological properties. The synthesis typically involves multistep reactions that may include:

- Formation of the Triazole Ring : Utilizing precursors that facilitate the creation of the triazole moiety.

- Pyrrolidine Construction : Employing amine and carboxylic acid derivatives to form the pyrrolidine structure.

- Functional Group Modifications : Adjusting substituents such as trifluoromethyl and methyl groups to enhance biological activity.

Specific reaction conditions (temperature, solvents, catalysts) are critical for optimizing yield and purity.

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial activities. The presence of the triazole moiety enhances interactions with biological targets, potentially leading to effective antifungal and antibacterial agents. For instance, studies have shown that similar compounds demonstrate activity against various pathogens, making this compound a candidate for further exploration in drug development .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Preliminary studies using molecular docking have indicated that it may inhibit specific cancer cell lines effectively. For example, related compounds have shown promising results against various cancer types with significant percent growth inhibitions in vitro .

Anti-inflammatory Effects

The anti-inflammatory potential of similar triazole derivatives has been documented in scientific literature. In silico studies have suggested that this compound could act as a 5-lipoxygenase inhibitor, which is crucial in mediating inflammatory responses .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates of bacteria and fungi. The findings indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their viability as alternative treatments in infectious diseases .

Case Study 2: Anticancer Activity

In vitro assays were conducted on several cancer cell lines using derivatives similar to N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide. Results showed significant inhibition rates in cell proliferation assays, indicating potential as a therapeutic agent in oncology .

Chemical Reactions Analysis

Triazole Ring Reactivity

The 1,2,4-triazole moiety is a key reactive site. Based on studies of structurally related triazole derivatives :

Condensation with Aldehydes

Triazole-containing compounds can undergo Schiff base formation via condensation with aromatic aldehydes. For example:

-

Reaction : Treatment with benzaldehyde in ethanol under reflux yields imine derivatives.

-

Conditions : Catalytic acid (e.g., acetic acid), 60–80°C, 6–8 hours.

-

Mechanism : Nucleophilic attack by the triazole’s NH group on the aldehyde carbonyl.

Nucleophilic Substitution

The ethyl linker adjacent to the triazole may facilitate substitution reactions:

-

Example : Reaction with alkyl halides or acyl chlorides to form N-alkylated or acylated derivatives.

-

Conditions : Anhydrous DMF, base (e.g., K₂CO₃), room temperature.

Pyrrolidine and Carboxamide Reactivity

The pyrrolidine-3-carboxamide backbone participates in characteristic reactions:

Amide Hydrolysis

-

Acidic Hydrolysis : Cleavage of the amide bond to yield carboxylic acid and amine.

-

Conditions : 6M HCl, reflux, 12 hours.

-

Product : 5-oxo-1-phenylpyrrolidine-3-carboxylic acid and 2-(4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl)ethylamine.

-

-

Basic Hydrolysis : Less common due to steric hindrance from the trifluoromethyl group.

Reduction of the Pyrrolidine Ketone

The 5-oxo group in the pyrrolidine ring can be reduced:

-

Reagent : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Conditions : Tetrahydrofuran (THF), 0°C to room temperature.

Trifluoromethyl Group Influence

-

Enhance Stability : Resist oxidative degradation due to strong C–F bonds.

-

Direct Electrophilic Substitution : Deactivate aromatic rings toward electrophiles in related systems .

Heterocyclic Coupling Reactions

The compound’s structure allows for further heterocycle formation:

-

Example : Reaction with hydrazine hydrate to form fused triazole-pyrrolidine systems .

-

Conditions : Ethanol, 80°C, 4 hours.

-

Product : Aminotriazole derivatives.

-

Characterization Methods

-

NMR Spectroscopy : Used to confirm substitution patterns (e.g., δ 5.48 ppm for NH groups in triazole derivatives) .

-

Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

-

HPLC : Monitors reaction progress and purity (>95% purity achievable).

Stability and Reaction Considerations

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazolinone Derivatives

| Compound | Core Structure | Key Substituents | Functional Groups | Applications |

|---|---|---|---|---|

| Target Compound | 1,2,4-triazolinone | Trifluoromethyl, pyrrolidine carboxamide | Amide, ketone, triazolinone | Under investigation |

| Carfentrazone-ethyl (FMC herbicide) | 1,2,4-triazolinone | Trifluoromethyl, ethyl ester, phenyl | Ester, aryl, triazolinone | Herbicide (PPO inhibitor) |

| Marine-derived triazolinones | 1,2,4-triazolinone | Variable (e.g., alkyl, halogen) | Hydroxyl, halogen, triazolinone | Antimicrobial/antifungal |

Key Observations :

- Trifluoromethyl Group : Present in both the target compound and carfentrazone-ethyl, this group enhances oxidative stability and membrane permeability, critical for bioactivity .

- Pyrrolidine Carboxamide vs. Ethyl Ester : The carboxamide in the target compound may improve binding to enzymatic targets (e.g., proteases or kinases) compared to the ester moiety in carfentrazone-ethyl, which is optimized for herbicidal activity via rapid plant uptake .

- Marine Analogues: Triazolinones from marine actinomycetes often feature halogenation or polyketide-like side chains, enabling diverse bioactivities (e.g., salternamide E’s antitumor properties) .

Bioactivity and Mechanism of Action

Table 2: Bioactivity Profiles of Triazolinone Derivatives

| Compound | Bioactivity | Mechanism (If Known) | Source/Origin |

|---|---|---|---|

| Target Compound | Under investigation | Potential enzyme inhibition (e.g., kinase or protease) | Synthetic |

| Carfentrazone-ethyl | Herbicidal | Protoporphyrinogen oxidase (PPO) inhibition, causing oxidative damage | Synthetic (FMC) |

| Marine triazolinones | Antimicrobial | Membrane disruption or electron transport chain interference | Marine actinomycetes |

Key Insights :

- Marine-derived triazolinones exhibit broader ecological adaptability, with bioactivities tuned to marine microbial competition, unlike synthetic analogues .

Q & A

Q. What are the critical functional groups in this compound, and how do they influence reactivity?

The compound contains a trifluoromethyl-substituted 1,2,4-triazolone ring, a pyrrolidinone scaffold, and a phenyl group. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the triazolone and pyrrolidinone moieties provide hydrogen-bonding sites for target interactions . Reactivity is dominated by the triazolone’s electrophilic carbonyl and the pyrrolidinone’s amide linkage, which are susceptible to nucleophilic attack or hydrolysis under specific conditions.

Q. What synthetic strategies are recommended for preparing this compound?

A multi-step approach is typical:

- Step 1: Condensation of 4-methyl-3-(trifluoromethyl)-1,2,4-triazol-5(4H)-one with ethylenediamine derivatives to form the triazolone-ethylamine intermediate.

- Step 2: Coupling with 5-oxo-1-phenylpyrrolidine-3-carboxylic acid via carbodiimide-mediated amidation (e.g., EDC/HOBt).

- Step 3: Purification via column chromatography and characterization using -NMR, -NMR, and HRMS .

Q. How can researchers validate the compound’s structural integrity post-synthesis?

Use a combination of:

- Spectroscopy: /-NMR to confirm proton/carbon environments (e.g., δ ~7.3 ppm for aromatic protons, δ ~170 ppm for carbonyl carbons).

- Mass Spectrometry: HRMS to verify molecular ion peaks (e.g., [M+H]).

- X-ray Crystallography: For unambiguous confirmation of stereochemistry and bond angles (if single crystals are obtainable) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to:

- Map energy profiles for key reactions (e.g., amidation, cyclization).

- Predict regioselectivity in triazolone formation.

- Validate transition states using IRC (Intrinsic Reaction Coordinate) analysis. Pair computational results with experimental data (e.g., TLC, HPLC) to refine synthetic protocols .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., pH, solvent) or target specificity. To address this:

- Standardize assays: Use consistent cell lines (e.g., HEK293 for receptor binding) and controls.

- Profile metabolites: LC-MS/MS to identify degradation products that might interfere with activity.

- Cross-validate targets: Employ SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) for direct binding affinity measurements .

Q. How can researchers elucidate the mechanism of action for this compound?

A multi-modal approach is recommended:

- Enzymatic assays: Measure inhibition constants () against candidate targets (e.g., kinases, proteases).

- Cellular profiling: RNA-seq or proteomics to identify differentially expressed pathways.

- Molecular docking: AutoDock Vina or Schrödinger Suite to predict binding modes with proteins (e.g., COX-2, TRPV1) .

Q. What methods are suitable for studying its physicochemical stability?

- Forced degradation studies: Expose the compound to heat (40–80°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13).

- Analytical monitoring: Use HPLC-PDA to track degradation products (e.g., pyrrolidinone ring opening).

- Thermogravimetric analysis (TGA): Assess thermal decomposition patterns .

Methodological Guidance

Designing dose-response experiments for in vivo studies:

- Dose range: Start with 0.1–100 mg/kg (oral or i.p.) based on LD50 predictions from in silico tools (e.g., ProTox-II).

- Endpoint selection: Measure biomarkers (e.g., cytokine levels, enzyme activity) at 6-, 12-, and 24-hour intervals.

- Statistical power: Use ANOVA with post-hoc Tukey tests () to ensure reproducibility .

Addressing solubility challenges in formulation:

- Co-solvents: Test PEG-400, DMSO, or cyclodextrin-based systems.

- pH adjustment: Solubilize the compound in citrate buffer (pH 4.5) if amine groups are protonated.

- Nanoformulation: Use PLGA nanoparticles or liposomes for sustained release .

Data Analysis and Reporting

Interpreting conflicting crystallography and NMR data:

Discrepancies in bond lengths or torsion angles may arise from dynamic effects in solution (NMR) vs. static crystal packing (X-ray). Use:

- Variable-temperature NMR: To probe conformational flexibility.

- DFT-optimized structures: Compare with experimental data to identify dominant conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.